(3-Fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone
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Overview
Description
(3-Fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C13H9FO2 It is a derivative of benzophenone, featuring fluorine and hydroxyl functional groups on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone typically involves the benzoylation of substituted phenols under controlled conditions. One common method is the Fries rearrangement, which uses anhydrous aluminum chloride as a catalyst to facilitate the migration of the acyl group from the oxygen to the ortho or para position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Fries rearrangement reactions, utilizing robust catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of (3-fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
(3-Fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and fluorine groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(4-hydroxyphenyl)methanone: Similar structure but with different substitution patterns.
(4-Chlorophenyl)(4-hydroxyphenyl)methanone: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Bis(4-fluorophenyl)methanol: Lacks the hydroxyl group, resulting in different reactivity and applications
Uniqueness
(3-Fluoro-4-hydroxyphenyl)(4-fluorophenyl)methanone is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C13H8F2O2 |
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Molecular Weight |
234.20 g/mol |
IUPAC Name |
(3-fluoro-4-hydroxyphenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)13(17)9-3-6-12(16)11(15)7-9/h1-7,16H |
InChI Key |
OJDWFMQQOBKHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)O)F)F |
Origin of Product |
United States |
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